N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-(1,1,2-trifluoroethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-9-5-3-4-8(6-9)11(13,14)7-12/h2-6H,1,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLKCAWEMEDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(CF)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(1,1,2-trifluoroethyl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide:
-
Acidic Hydrolysis : Reacts with concentrated HCl (6M) at reflux (110°C) for 8–12 hours to form 3-(1,1,2-trifluoroethyl)benzoic acid and allylamine hydrochloride1.
-
Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces the sodium salt of the carboxylic acid2.
Key Factors :
| Condition | Reagents/Catalysts | Yield (%) |
|---|---|---|
| Acidic (HCl, reflux) | HCl (6M) | 78–85 |
| Basic (NaOH, ethanol) | NaOH (2M) | 65–72 |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes nitration, sulfonation, and halogenation. The trifluoroethyl group acts as a meta-directing, deactivating substituent:
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Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C for 2 hours yields nitro derivatives at the meta position3.
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Chlorination : Cl₂/AlCl₃ in dichloromethane (25°C, 1 hour) produces mono- or di-chlorinated products1.
Regioselectivity :
-
Meta substitution dominates due to the electron-withdrawing trifluoroethyl group.
Reduction of the Enamide Double Bond
The α,β-unsaturated amide undergoes hydrogenation:
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Catalytic Hydrogenation : H₂ (1 atm) with Pd/C (10% w/w) in methanol (25°C, 4 hours) reduces the double bond to form N-[3-(1,1,2-trifluoroethyl)phenyl]propanamide4.
-
Selectivity : Full saturation without over-reduction of the amide group4.
Optimized Conditions :
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pd/C | Methanol | 25°C | 4h | 92 |
Nucleophilic Acyl Substitution
The amide reacts with nucleophiles (e.g., Grignard reagents) under specific conditions:
-
Grignard Addition : Reaction with MeMgBr (2 equiv) in THF at −78°C generates a ketone intermediate, which can be trapped with electrophiles2.
Mechanistic Pathway :
-
Deprotonation of the amide nitrogen.
-
Nucleophilic attack on the carbonyl carbon.
Cycloaddition Reactions
The α,β-unsaturated amide participates in [4+2] Diels-Alder reactions:
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With Cyclopentadiene : In toluene at 80°C (12 hours), forms a bicyclic adduct with high endo selectivity3.
-
Catalysis : Lewis acids like BF₃·Et₂O improve reaction rates and regioselectivity4.
Representative Example :
| Dienophile | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Cyclopentadiene | Toluene, 80°C, 12h | Bicyclo[5.4.0] | 88 |
Oxidation Reactions
The trifluoroethyl group resists oxidation, but the enamide double bond reacts with peracids:
-
Epoxidation : m-CPBA (1.2 equiv) in CH₂Cl₂ (0°C, 6 hours) forms an epoxide5.
-
Ozonolysis : O₃ in CH₂Cl₂/MeOH (−78°C) followed by reductive workup yields aldehydes1.
Oxidation Stability :
-
Trifluoroethyl group remains intact under standard oxidative conditions.
Polymerization Behavior
Radical-initiated polymerization of the enamide group:
-
Thermal Initiation : AIBN (1 mol%) in DMF at 70°C for 24 hours produces poly(prop-2-enamide) with Mn ≈ 15,000 Da6.
-
Applications : Polymers exhibit high thermal stability (Td > 300°C)6.
Biological Activity via Kinase Inhibition
Structural analogs (e.g., EVT-26731017) show kinase inhibition through:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of N-[3-(1,1,2-trifluoroethyl)phenyl]prop-2-enamide as a potential antimicrobial agent. In vitro evaluations showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against these pathogens, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In a study assessing various derivatives, this compound exhibited notable cytotoxic effects against human tumor cell lines. Specifically, it showed an average growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines tested by the National Cancer Institute (NCI) . This suggests that the compound could serve as a lead structure for developing new anticancer drugs.
Material Science Applications
Photoinitiators in Polymer Chemistry
In the field of material science, this compound has been explored as a photoinitiator in UV-curable resin formulations. Its ability to initiate polymerization upon UV exposure makes it valuable for developing high-performance coatings and adhesives. The incorporation of this compound into resin compositions has shown improvements in mechanical properties and curing efficiency .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in substituents on the phenyl ring have been correlated with changes in antimicrobial potency and anticancer efficacy. This information is crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic profile .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest analogs include:
- (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide : Features a trifluoromethyl (CF₃) group at the phenyl ring’s 3-position .
- N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Contains hydroxyl and methoxy substituents on the phenyl ring .
- 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide : Combines methoxy and hydroxyl groups with a flexible ethyl chain .
Key Differences :
- Trifluoroethyl vs.
- Substituent Positioning : The 3-position substitution on the phenyl ring (as seen in the target compound and CF₃ analog) is critical for activity against Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial and Anti-inflammatory Activities of Selected Analogs
Observations :
- Antimicrobial Potency : The CF₃ analog exhibits strong activity against S. aureus (MIC = 2 µg/mL), comparable to ampicillin. The trifluoroethyl variant is hypothesized to show similar or enhanced potency due to improved membrane permeability .
- Anti-inflammatory Activity : Hydroxyl and methoxy substituents (e.g., in compounds from and ) enhance anti-inflammatory effects (IC₅₀ ~17 µM), but fluorinated groups may reduce this activity in favor of antimicrobial action .
Structure-Activity Relationships (SAR)
- Lipophilicity : Fluorinated groups (CF₃, CH₂CF₃) increase logP values, enhancing penetration into bacterial membranes. This correlates with the high antistaphylococcal activity of CF₃-containing analogs .
- Anti-inflammatory vs. Antimicrobial Trade-offs: Polar substituents (e.g., -OH, -OMe) favor anti-inflammatory activity via NO inhibition, while fluorinated/apolar groups prioritize antimicrobial effects .
Cytotoxicity and Selectivity
- Selectivity : Hydroxyl-rich analogs () exhibit dual anti-inflammatory and moderate antimicrobial activity, whereas fluorinated compounds are more specialized .
Biological Activity
N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.
This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which significantly influences its lipophilicity and biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : C16H16F3NO
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with various proteins and enzymes. This interaction may lead to alterations in signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:
- Activity Against Bacteria : Compounds containing similar structural motifs have shown significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM for staphylococci and 2.34 to 44.5 µM for enterococci .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of trifluoromethyl-substituted anilides exhibit cytotoxic effects on various cancer cell lines:
- Cytotoxicity : In vitro studies suggest that certain analogs can induce apoptosis in cancer cells more effectively than standard chemotherapeutic agents like bleomycin .
Study 1: Antimicrobial Efficacy
A study published in December 2022 evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against resistant bacterial strains. The results indicated that compounds similar to this compound displayed promising activity against both gram-positive and gram-negative bacteria .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 1j | 0.15 | S. aureus |
| 1o | 0.29 | M. marinum |
| 2p | 5.57 | E. faecalis |
Study 2: Anticancer Activity
In a separate investigation focused on anticancer activity, derivatives of this compound were tested against FaDu hypopharyngeal tumor cells. Results demonstrated significant cytotoxicity and induced apoptosis at low concentrations .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| EF24 | 12 | FaDu |
| Analog 1 | 8 | FaDu |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide?
- Methodology : The compound can be synthesized via a two-step process:
Suzuki-Miyaura coupling to introduce the trifluoroethylphenyl group using a palladium catalyst and aryl boronic acid derivatives .
Amide bond formation between the resulting carboxylic acid derivative and acryloyl chloride under anhydrous conditions with a base like triethylamine .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. The trifluoroethyl group may require inert atmosphere handling due to potential hydrolytic sensitivity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the trifluoroethyl group (distinct signals at ~-60 ppm) and the acrylamide double bond () .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and ensure >95% purity .
- Elemental Analysis : Validate empirical formula consistency (e.g., CHFNO).
Q. What are the solubility properties and formulation considerations for biological assays?
- Solubility : The compound is likely lipophilic due to the trifluoroethyl and phenyl groups. Test solubility in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for in vitro assays) .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation under storage conditions.
Advanced Research Questions
Q. How does the trifluoroethyl group influence pharmacokinetic properties and target binding?
- Mechanistic Insight : The trifluoroethyl group enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity, improving membrane permeability .
- Structural Analysis : X-ray crystallography of analogous EGFR inhibitors (e.g., AZD9291) shows that fluorinated groups occupy hydrophobic kinase pockets, reducing entropic penalties during binding .
Q. What in vitro assays are suitable for evaluating kinase inhibition activity?
- Assay Design :
- Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity against EGFR mutants (e.g., L858R/T790M) .
- Cellular Assays : Measure IC in NSCLC cell lines (e.g., H1975) via MTT viability assays, comparing potency to first-generation inhibitors like gefitinib .
Q. How can researchers address contradictory data on off-target effects?
- Strategies :
- Proteome-Wide Screening : Employ thermal shift assays (CETSA) or affinity pulldown coupled with mass spectrometry to identify non-kinase targets .
- Dose-Response Analysis : Validate off-target effects across multiple cell lines and orthogonal assays (e.g., CRISPR knockdown of suspected off-target proteins).
Q. What computational methods predict binding modes with kinase mutants?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with EGFR T790M/L858R mutants. Incorporate flexibility in the acrylamide warhead to simulate covalent binding to Cys797 .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the inhibitor-enzyme complex and identify key residue interactions .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against resistant mutants?
- SAR Design :
- Analog Synthesis : Modify the phenyl ring substituents (e.g., electron-withdrawing groups) to enhance steric complementarity with mutant kinase pockets .
- Covalent Binding : Test acrylamide variants (e.g., substituted α,β-unsaturated ketones) to balance reactivity and selectivity for cysteine residues .
Data Contradiction Analysis
- Example : Discrepancies in reported IC values across studies may arise from differences in assay conditions (e.g., ATP concentrations, cell line genetic backgrounds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
